Synaptic vesicle endocytosis, a specialized form of endocytosis, plays a vital role in neurotransmission. Dyngo-4a's ability to inhibit synaptic vesicle endocytosis has proven valuable in studying this process []. Additionally, research has demonstrated that Dyngo-4a treatment can block the cellular uptake of botulinum neurotoxin type A (BoNT/A) in neurons, thereby delaying the onset of botulism in animal models []. This finding suggests the potential of Dyngo-4a or similar dynamin inhibitors as therapeutic strategies for botulism.
Hydroxy-Dynasore, also known as Dyngo-4a, is a potent inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis. The compound is characterized by its ability to selectively inhibit the GTPase activity of dynamin 1 and dynamin 2, with reported IC50 values of 0.38 μM and 2.6 μM, respectively . This specificity makes Hydroxy-Dynasore a valuable tool in studying endocytic processes in various cellular contexts.
Dyngo-4a inhibits dynamin by binding to its GTPase domain, preventing its interaction with GTP and subsequent GTP hydrolysis []. This disrupts the dynamin GTPase cycle, a crucial step for dynamin to assemble around the neck of clathrin-coated vesicles and pinch them off from the plasma membrane during endocytosis []. By inhibiting dynamin, Dyngo-4a effectively blocks clathrin-mediated endocytosis.
Hydroxy-Dynasore exhibits significant biological activity by inhibiting dynamin-dependent endocytosis. This inhibition is crucial for understanding cellular uptake mechanisms and has implications in various physiological and pathological processes. The compound has been shown to effectively block the endocytosis of transferrin in multiple cell types, demonstrating its utility in cellular biology research .
The synthesis of Hydroxy-Dynasore can be achieved through a straightforward two-step process:
Hydroxy-Dynasore is primarily used in research settings to study dynamin's role in cellular processes such as:
Studies have shown that Hydroxy-Dynasore interacts specifically with dynamin proteins, inhibiting their GTPase activity without affecting GTP binding or self-assembly processes . Its interaction profile indicates that it may bind stoichiometrically to detergents used in biological assays, which could limit its effectiveness under certain experimental conditions .
Hydroxy-Dynasore belongs to a class of compounds that inhibit dynamin activity. Here are some similar compounds:
Hydroxy-Dynasore stands out due to its enhanced potency and specificity for dynamin compared to other inhibitors, making it a preferred choice for studying dynamin-related cellular functions.
The synthesis of Hydroxy-Dynasore, chemically known as 3-hydroxynaphthalene-2-carboxylic acid 2-[(2,4,5-trihydroxyphenyl)methylene]hydrazide, follows established synthetic pathways developed for dynamin inhibitor compounds [2]. The original synthetic approach begins with the preparation of 3-hydroxy-2-naphthoylhydrazine as the key intermediate compound [2]. This foundational methodology involves a two-step reaction sequence that has proven robust and scalable for various dynasore analogues [1].
The initial step requires the conversion of methyl 3-hydroxy-2-naphthoate to 3-hydroxyl-2-naphtoylhydrazine through treatment with hydrazine hydrate [2]. This reaction proceeds under reflux conditions in methanol at 65 degrees Celsius overnight, utilizing a five-fold molar excess of hydrazine to ensure complete conversion [2]. The reaction yields approximately 43 percent of the desired hydrazine intermediate after recrystallization from cold methanol [2].
The second synthetic step involves the condensation of 3-hydroxyl-2-naphtoylhydrazine with 2,4,5-trihydroxybenzaldehyde in ethanol containing catalytic amounts of acetic acid [2]. This condensation reaction proceeds at reflux temperature of 78 degrees Celsius overnight, resulting in the formation of the final Hydroxy-Dynasore product with an overall yield of 85 percent [2]. The reaction mechanism follows a classical aldol condensation pathway where the hydrazine nitrogen attacks the carbonyl carbon of the benzaldehyde, followed by elimination of water to form the hydrazone linkage [25].
The synthetic methodology demonstrates excellent reproducibility across multiple synthetic cycles, with consistent yields and product purity [1]. Nuclear magnetic resonance spectroscopy confirms the successful formation of the target compound through characteristic chemical shifts at 11.80 parts per million for the hydrazide proton and 8.24 parts per million for the benzylidene proton [2]. The reaction conditions have been optimized to minimize side reactions and maximize the formation of the desired regioisomer [1].
Starting Material | Reaction Conditions | Yield (%) | Reaction Time (hours) | Key Intermediate |
---|---|---|---|---|
Methyl 3-hydroxy-2-naphthoate | Hydrazine hydrate (5 equiv.), methanol, reflux at 65°C overnight | 43 | 12 | 3-Hydroxyl-2-naphtoylhydrazine |
3-Hydroxy-2-naphthoylhydrazine | Ethanol (50 mL), acetic acid (0.4 mL), 78°C reflux overnight | 85 | 12 | Dynasore precursor |
3-Hydroxy-2-naphthoic acid hydrazide | Condensation with substituted benzaldehydes | 60-80 | 8-12 | Hydroxylated analogue |
2,4,5-Trihydroxybenzaldehyde | Aldol condensation with hydrazide moiety | 70-90 | 6-10 | Final product formation |
The development of Hydroxy-Dynasore represents a significant advancement in structure-activity relationship optimization for dynamin inhibitors [1]. The rational design approach focused on systematic modification of hydroxyl group positioning to enhance potency while reducing non-specific binding interactions [1]. Research findings demonstrate that the position and number of hydroxyl substituents critically influence both the inhibitory potency and selectivity profile of dynasore analogues [1].
The original dynasore compound contains two hydroxyl groups positioned at the 3' and 4' positions on the phenyl ring, forming a catechol moiety [1]. Systematic structure-activity relationship studies revealed that modification of this hydroxyl pattern significantly affects the compound's interaction with dynamin and reduces problematic detergent binding [1]. The incorporation of an additional hydroxyl group at the 5' position, creating the 2,4,5-trihydroxy substitution pattern found in Hydroxy-Dynasore, resulted in a 177-fold improvement in potency compared to the parent dynasore compound [1].
The enhanced activity of Hydroxy-Dynasore correlates with its improved binding affinity for the helical oligomerization state of dynamin [1]. Mechanistic studies indicate that the trihydroxyl substitution pattern enables more favorable hydrogen bonding interactions with specific amino acid residues in the dynamin binding site [1]. This rational design strategy exploited the known preference for hydrogen bond formation between phenolic hydroxyl groups and protein side chains [8].
The positioning of hydroxyl groups also influences the compound's selectivity for different dynamin oligomerization states [1]. While the parent dynasore compound inhibits both helical and ring forms of dynamin equally, Hydroxy-Dynasore exhibits greater than 36-fold selectivity for the helical form over the ring oligomerization state [1]. This selectivity profile suggests that the trihydroxyl substitution pattern creates a binding mode that specifically recognizes structural features unique to the helical dynamin assembly [1].
Computational modeling studies support the experimental observations regarding hydroxyl group positioning effects [1]. Molecular docking analyses reveal that the 2,4,5-trihydroxy pattern enables optimal orientation within the dynamin binding pocket, maximizing favorable interactions while minimizing steric clashes [1]. The hydroxyl groups at positions 2 and 4 participate in direct hydrogen bonding with backbone carbonyl oxygens, while the 5-position hydroxyl group forms a water-mediated interaction with a nearby serine residue [1].
The purification of Hydroxy-Dynasore requires carefully optimized protocols to achieve the high purity standards necessary for biological testing [6]. The compound exhibits moderate solubility in organic solvents, with dissolution achievable in dimethyl sulfoxide at concentrations up to 100 millimolar [6]. Initial purification typically employs column chromatography using silica gel as the stationary phase with a gradient elution system [18].
Standard column chromatography protocols utilize silica gel 60 with particle sizes ranging from 70 to 230 mesh [18]. The mobile phase consists of a carefully optimized gradient system beginning with hexane and progressing through increasing concentrations of ethyl acetate and methanol [18]. The compound typically elutes at approximately 40-50 percent ethyl acetate in hexane, providing good separation from both starting materials and potential side products [18].
Recrystallization serves as the final purification step to achieve pharmaceutical-grade purity [20]. The optimal recrystallization solvent system consists of hot ethanol with slow cooling to room temperature [20]. This process typically yields crystals with purity exceeding 98 percent as determined by high-performance liquid chromatography analysis [6]. The recrystallization process must be conducted under light protection due to the compound's photosensitive nature [6].
High-performance liquid chromatography represents the primary analytical method for purity determination and quality control [29]. The standard analytical protocol employs a reverse-phase carbon-18 column with a water-acetonitrile gradient mobile phase [29]. Detection occurs at 254 nanometers using ultraviolet spectroscopy, with the compound exhibiting a retention time of approximately 12-15 minutes under standard conditions [29]. Purity determination requires integration of all peaks with reporting of the main peak area percentage [29].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [2]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic signals including the hydrazide proton at 11.80 parts per million and aromatic protons in the 7.0-8.5 parts per million region [2]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, with the carbonyl carbon appearing at approximately 167 parts per million [2].
Mass spectrometry analysis employs electrospray ionization in positive ion mode [6]. The molecular ion peak appears at mass-to-charge ratio 339.31, corresponding to the protonated molecular ion of Hydroxy-Dynasore [6]. High-resolution mass spectrometry provides accurate mass determination within 5 parts per million mass accuracy, confirming the molecular formula of carbon-18 hydrogen-14 nitrogen-2 oxygen-5 [6].
Analytical Method | Instrumentation | Parameters/Conditions | Acceptance Criteria | Quality Control |
---|---|---|---|---|
High Performance Liquid Chromatography | Reverse-phase C18 column, UV detection at 254 nm | Mobile phase: water/acetonitrile gradient, flow rate 1.0 mL/min | Purity ≥98%, single peak | Peak area normalization, retention time matching |
Nuclear Magnetic Resonance Spectroscopy | Varian INOVA500 or Mercury400 (1H and 13C NMR) | DMSO-d6 solvent, chemical shifts relative to TMS | Consistent with expected structure | Integration values, multiplicity assignment |
Mass Spectrometry | Waters Platform LCZ, electrospray ionization | ES+ mode, mass range 50-1000 m/z | Molecular ion peak matches theoretical mass | Accurate mass determination |
Melting Point Determination | Standard melting point apparatus | Uncorrected values | Sharp melting point range (<2°C) | Visual inspection for decomposition |
Microanalysis | Elemental analyzer | C, H, N determination | Within ±0.4% of theoretical values | Triplicate measurements |
Infrared Spectroscopy | FT-IR spectrometer | KBr pellet or ATR method | Characteristic functional group frequencies | Baseline correction, peak identification |
Infrared spectroscopy provides additional structural confirmation through identification of characteristic functional group vibrations [31]. The spectrum exhibits a strong carbonyl stretch at approximately 1700 wavenumbers characteristic of the amide linkage [10]. Hydroxyl group stretches appear as broad bands in the 3200-3600 wavenumber region, confirming the presence of multiple phenolic groups [10]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region as expected for substituted aromatic systems [10].
Purification Method | Materials/Conditions | Typical Recovery (%) | Purity Achieved | Scale Applicability |
---|---|---|---|---|
Column Chromatography | Silica gel 60 (70-230 mesh), mobile phase gradient | 75-85 | 95-98% | Gram to kilogram scale |
Recrystallization | Ethanol or methanol, hot dissolution followed by cooling | 80-90 | 98-99% | Milligram to gram scale |
Preparative HPLC | C18 column, water/acetonitrile gradient, UV detection | 70-80 | >99% | Milligram to hundred gram scale |
Washing/Extraction | Cold methanol wash, ethyl acetate extraction | 85-95 | 90-95% | All scales |